molecular formula C13H15ClN2O2 B1451868 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1098347-65-9

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B1451868
CAS No.: 1098347-65-9
M. Wt: 266.72 g/mol
InChI Key: KUSPGFDAPLUYCI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide (CAS 1098347-65-9) is a chloro-substituted propanamide derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 g/mol . Its structure combines a reactive 2-chloropropanamide group with a phenyl ring that is para-substituted with a 2-oxopyrrolidin-1-yl (lactam) moiety, making it a versatile and valuable synthetic intermediate . The presence of the chloro group makes it a suitable precursor for nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of more complex molecules by replacing the chlorine with various nucleophiles such as azides, cyanides, or thiols . Furthermore, the amide bond within the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, providing additional pathways for structural modification . Structurally related compounds, particularly those based on the 5-oxopyrrolidine scaffold, have demonstrated promising biological activities in scientific research, including potential anti-inflammatory and analgesic properties . Recent studies on analogous compounds have also highlighted their potential in anticancer research, where certain derivatives have shown significant cytotoxicity against specific cancer cell lines . This compound is intended for research and development applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. The product is offered with a high purity specification to ensure consistent and reliable experimental results .

Properties

IUPAC Name

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSPGFDAPLUYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves the acylation of 4-(2-oxopyrrolidin-1-yl)aniline with 2-chloropropanoyl chloride. This approach is an adaptation of the classical Schotten-Baumann reaction conditions optimized for this substrate.

Key steps include:

  • Starting Materials:

    • 4-(2-oxopyrrolidin-1-yl)aniline (amine component)
    • 2-chloropropanoyl chloride (acyl chloride component)
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or other inert organic solvents
    • Base: Triethylamine or an equivalent tertiary amine base to neutralize HCl formed
    • Temperature: Typically maintained at low temperatures (0–5 °C) initially to control reaction rate and minimize side reactions, then allowed to warm to room temperature for completion
    • Time: Several hours until complete conversion monitored by TLC or HPLC
  • Mechanism:

    • Nucleophilic attack of the amine nitrogen on the acyl chloride carbonyl carbon forms the amide bond.
    • Triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.
  • Workup:

    • The reaction mixture is quenched with water, and the organic layer is separated.
    • The crude product is purified by recrystallization or chromatographic methods.

Table 1: Typical Reaction Parameters for Synthesis

Parameter Description
Amine 4-(2-oxopyrrolidin-1-yl)aniline
Acyl chloride 2-chloropropanoyl chloride
Solvent Dichloromethane
Base Triethylamine
Temperature 0–5 °C initially, then RT
Reaction time 2–6 hours
Purification Recrystallization or chromatography

Alternative Synthetic Approaches

While the direct acylation route is the most straightforward, alternative methods may include:

  • Stepwise synthesis of the aniline intermediate: The 4-(2-oxopyrrolidin-1-yl)aniline can be synthesized by nucleophilic substitution of 4-nitroaniline with 2-chloropyrrolidinone followed by reduction of the nitro group.

  • Use of coupling reagents: Instead of acyl chlorides, coupling reagents such as carbodiimides (e.g., EDC, DCC) could be employed to form the amide bond from the corresponding carboxylic acid and amine, although this is less common for chlorinated propanamide derivatives.

Industrial Scale Considerations

Industrial production of this compound would involve:

Reaction Monitoring and Quality Control

  • Analytical Techniques:

    • Thin-layer chromatography (TLC) for reaction progress.
    • High-performance liquid chromatography (HPLC) for purity.
    • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
    • Mass spectrometry (MS) for molecular weight verification.
  • Yield and Purity:

    • Typical yields range from 70% to 90% depending on reaction scale and optimization.
    • Purity standards are set according to intended use, often >98% for research-grade material.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct Acylation 4-(2-oxopyrrolidin-1-yl)aniline + 2-chloropropanoyl chloride Triethylamine, DCM, 0–5 °C to RT Simple, high yield, well-established Requires handling corrosive acyl chloride
Coupling via Carbodiimides 4-(2-oxopyrrolidin-1-yl)aniline + 2-chloropropanoic acid + EDC/DCC Mild conditions, room temperature Avoids acyl chloride handling More expensive reagents, possible side products
Stepwise synthesis of amine Nitroaniline + 2-chloropyrrolidinone + reduction Multistep, requires reduction step Access to amine intermediate Longer synthesis time

Research Findings and Notes

  • The acylation under Schotten-Baumann conditions remains the gold standard due to its simplicity and efficiency.

  • Control of temperature is critical to prevent side reactions such as hydrolysis of acyl chloride or over-acylation.

  • The presence of the 2-oxopyrrolidinyl group on the aniline influences the nucleophilicity and steric environment, which must be considered in reaction optimization.

  • Industrial methods focus on scaling the laboratory process with modifications for safety and environmental compliance.

Comparison with Similar Compounds

2-Chloro-N-[4-(1-Piperidinyl)Phenyl]Propanamide Hydrochloride

  • Structure : Replaces the lactam with a six-membered piperidine ring and exists as a hydrochloride salt.
  • Key Differences: Ring Stability: Piperidine lacks the strain of the lactam, reducing reactivity in ring-opening reactions compared to the pyrrolidinone analog . Solubility: The hydrochloride salt enhances aqueous solubility, whereas the lactam’s hydrogen-bonding capacity improves polar organic solvent compatibility . Molecular Data: Molecular formula C₁₄H₂₀Cl₂N₂O, average mass 303.227 .

2-Chloro-N-[2-(2-Oxopyrrolidin-1-yl)Phenyl]Propanamide

  • Structure : Positional isomer with the lactam substituent at the ortho position of the phenyl ring.

2-Chloro-N-(4-(1,2,4-Triazol-1-yl)Phenyl)Propanamide

  • Structure : Features a 1,2,4-triazole ring instead of lactam.
  • Key Differences :
    • Aromatic Interactions : The triazole’s aromaticity enables π-π stacking, which may enhance binding in biological systems.
    • Physical Properties : Lower molar mass (250.68 g/mol) and higher melting point (168–170°C) suggest greater crystallinity .

2-Chloro-N-{4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl]Phenyl}Propanamide

  • Structure : Incorporates a sulfamoyl-linked thiadiazole ring.
  • Key Differences :
    • Acidity : The sulfonamide group increases acidity (lower pKa), influencing ionization and solubility under physiological conditions .
    • Functionality : The thiadiazole moiety may confer antimicrobial or antiviral activity, diverging from the lactam’s synthetic utility .

Biological Activity

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, with the CAS number 1098347-65-9, is an organic compound characterized by its unique molecular structure comprising a chlorinated propanamide group and a pyrrolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and research findings related to the biological activity of this compound.

The molecular formula of this compound is C13H15ClN2O2C_{13}H_{15}ClN_{2}O_{2}, with a molecular weight of 266.73 g/mol. The compound exhibits various chemical properties that influence its biological activity, including solubility and stability under different environmental conditions.

Enzyme Interaction:
This compound has been shown to interact with several enzymes, inhibiting their activity and thereby altering metabolic pathways. For instance, it has demonstrated inhibitory effects on specific enzymes involved in inflammatory responses and metabolic processes .

Cellular Effects:
Research indicates that this compound influences cell signaling pathways, gene expression, and cellular metabolism. It affects various cell types, modulating functions such as proliferation and apoptosis .

Molecular Mechanisms

The compound's biological activity is primarily mediated through its binding interactions with biomolecules such as receptors and enzymes. These interactions can lead to significant alterations in cellular functions and metabolic pathways.

  • Enzyme Inhibition:
    The compound inhibits key enzymes that are crucial for inflammatory processes.
  • Receptor Binding:
    It binds to specific receptors, altering their signaling cascades which can affect cellular responses .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity:
    A study evaluated the compound's effects on cancer cell lines, finding that it induced apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity .
  • Anti-inflammatory Effects:
    In vitro experiments demonstrated that the compound significantly inhibited pro-inflammatory cytokine production in activated macrophages .
  • Metabolic Pathway Interaction:
    Research highlighted its role in modulating metabolic pathways by interacting with various cofactors and enzymes involved in metabolism .

Dosage Effects in Animal Models

Animal studies have shown that varying dosages of this compound lead to different biological outcomes. Lower doses may enhance certain cellular functions while higher doses tend to induce cytotoxic effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-chloro-N-(p-tolyl)propanamideLacks pyrrolidinone ringDifferent enzyme inhibition profile
2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazidesSimilar pyrrolidinone ring but different substituentsVariations in reactivity and applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 4-(2-oxopyrrolidin-1-yl)aniline with chloro-substituted propanoyl derivatives. Optimization strategies include:

  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Temperature control : Reactions performed at 0–25°C to minimize side products .
  • Purification : Column chromatography or preparative HPLC (≥98% purity) to isolate the target compound .
    • Yield Improvement : Adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and solvent polarity (e.g., dichloromethane vs. THF) can enhance yields up to 84% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone methylene groups (δ 2.1–2.5 ppm) .
  • 13C NMR : Confirms carbonyl signals (δ 170–175 ppm) and chlorinated carbons (δ 40–45 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z ≈ 280–300 .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretches (1650–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First Aid : Immediate rinsing with water for 15 minutes upon exposure, followed by medical consultation .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), leveraging PubChem 3D conformers .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity profiles .

Q. What experimental design strategies are recommended for investigating the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Controlled Lab Studies :
  • Hydrolysis : Monitor degradation at varying pH (4–10) and temperature (20–40°C) .
  • Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight effects .
  • Field Sampling : Measure bioaccumulation in aquatic organisms using LC-MS/MS .
  • Data Analysis : Compare degradation half-lives (t₁/₂) across matrices (water, sediment) .

Q. How can contradictory data regarding the metabolic stability of this compound in different in vitro models be resolved?

  • Methodological Answer :

  • Cross-Model Validation :
  • Use hepatocyte assays (human vs. rodent) to identify species-specific metabolism .
  • Adjust incubation conditions (e.g., NADPH concentration) to standardize cytochrome P450 activity .
  • Analytical Consistency : Employ identical LC-MS parameters (e.g., column type, ionization mode) across studies .

Q. What methodologies are suitable for analyzing regioselectivity challenges in synthesizing derivatives of this compound?

  • Methodological Answer :

  • Directed Substituent Screening : Introduce electron-withdrawing/donating groups at the phenyl ring to study steric/electronic effects .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., 0°C vs. reflux) to isolate intermediates .
  • Analytical Tracking : Use 2D NMR (e.g., NOESY) to confirm regiochemical outcomes .

Q. How do structural modifications at the pyrrolidinone moiety influence pharmacokinetic properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Replace the pyrrolidinone oxygen with sulfur to assess solubility changes .
  • Introduce methyl groups to evaluate metabolic resistance via CYP inhibition assays .
  • In Vivo Testing : Administer derivatives to rodent models and measure plasma half-life (t₁/₂) via serial blood sampling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

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